![molecular formula C17H16N2O3S2 B2754141 1-(4-甲氧基苯并[d]噻唑-2-基)氮杂环丁烷-3-基 2-(噻吩-2-基)乙酸酯 CAS No. 1396708-86-3](/img/structure/B2754141.png)

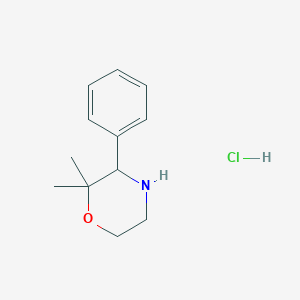

1-(4-甲氧基苯并[d]噻唑-2-基)氮杂环丁烷-3-基 2-(噻吩-2-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

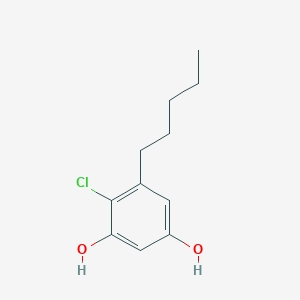

The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate” is a complex organic molecule that contains several functional groups, including a methoxy group, a benzo[d]thiazol-2-yl group, an azetidin-3-yl group, and a thiophen-2-yl group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring, a four-membered cyclic amine, could introduce strain into the molecule, potentially making it more reactive .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to demethylation under acidic conditions, while the azetidine ring might undergo ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .科学研究应用

β-内酰胺类抗生素的合成

取代的[[3(S)-(酰基氨基)-2-氧代-1-氮杂环丁基]氧基]乙酸的合成证明了氮杂环丁酮在创造新型β-内酰胺类抗生素中的效用。这些化合物,包括1-(4-甲氧基苯并[d]噻唑-2-基)氮杂环丁-3-基2-(噻吩-2-基)乙酸的衍生物,显示出显著的抗菌活性,主要针对革兰氏阴性菌。这项研究强调了此类化合物在开发针对耐药菌株的新型抗生素方面的潜力 (Woulfe & Miller, 1985)。

抗癌和抗菌剂

研究了1,3,4-三取代的2-氮杂环丁酮的构效关系,揭示了它们对多种癌细胞培养物的抗癌作用。这些发现强调了该化合物作为开发新型抗癌疗法的多功能支架的潜力。此外,合成方法提供了对化学结构和生物活性之间关系的见解,为设计更有效的治疗剂铺平了道路 (Veinberg et al., 2003)。

抗糖尿病药物的开发

合成了一系列亚氨基噻唑烷-4-酮乙酸衍生物,并将其评估为醛糖还原酶抑制剂,这是糖尿病并发症管理中的一个关键靶点。这项研究强调了此类化合物在开发新型抗糖尿病药物方面的潜力,为治疗这种慢性疾病提供了有希望的方法。该研究的发现为药学领域提供了宝贵的知识,特别是在寻找更有效的治疗糖尿病相关并发症的方法方面 (Ali et al., 2012)。

作用机制

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The affected pathway is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of inflammatory mediators such as prostaglandins and thromboxanes .

Pharmacokinetics

It’s known that the compound has shown significant anti-inflammatory activity, suggesting good bioavailability .

Result of Action

The molecular effect of the compound’s action is the inhibition of COX enzymes, leading to a decrease in the production of inflammatory mediators . On a cellular level, this results in a reduction of inflammation, as these mediators are responsible for promoting inflammatory responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can affect its absorption and distribution within the body . .

安全和危害

未来方向

属性

IUPAC Name |

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-thiophen-2-ylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-21-13-5-2-6-14-16(13)18-17(24-14)19-9-11(10-19)22-15(20)8-12-4-3-7-23-12/h2-7,11H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRCVLXOSIKSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2754058.png)

amine](/img/structure/B2754059.png)

![2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2754062.png)

![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2754065.png)

![3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754072.png)

![N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2754076.png)